molecular formula C6H3F2NO B572711 5,6-Difluoropicolinaldehyde CAS No. 1227561-77-4

5,6-Difluoropicolinaldehyde

Cat. No.: B572711
CAS No.: 1227561-77-4
M. Wt: 143.093
InChI Key: MABFWCGSLASKOG-UHFFFAOYSA-N
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Description

5,6-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO. It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 5,6-dihydroxypicolinaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, oxidation, and purification to achieve the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Difluoropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoropicolinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoropicolinaldehyde is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its mono-fluorinated or chlorinated counterparts. The dual fluorination enhances its reactivity and stability, making it a preferred choice in specific synthetic applications .

Properties

IUPAC Name

5,6-difluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABFWCGSLASKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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